

"Methyl 5-hydroxy-4-methylpicolinate as a building block for heterocyclic synthesis"

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Compound of Interest

Compound Name: *Methyl 5-hydroxy-4-methylpicolinate*

Cat. No.: *B11913521*

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Application Notes: Methyl 5-hydroxy-4-methylpicolinate in Heterocyclic Synthesis

Introduction

Methyl 5-hydroxy-4-methylpicolinate is a substituted pyridine derivative with potential as a versatile building block in the synthesis of a variety of heterocyclic compounds. The presence of a hydroxyl group, a methyl group, and a methyl ester on the pyridine ring offers multiple reactive sites for functionalization and ring-forming reactions. This document provides an overview of its potential applications and outlines a general synthetic protocol.

Chemical Properties and Potential Reactivity

The structure of **Methyl 5-hydroxy-4-methylpicolinate** allows for several key transformations, making it a valuable precursor for drug discovery and materials science.

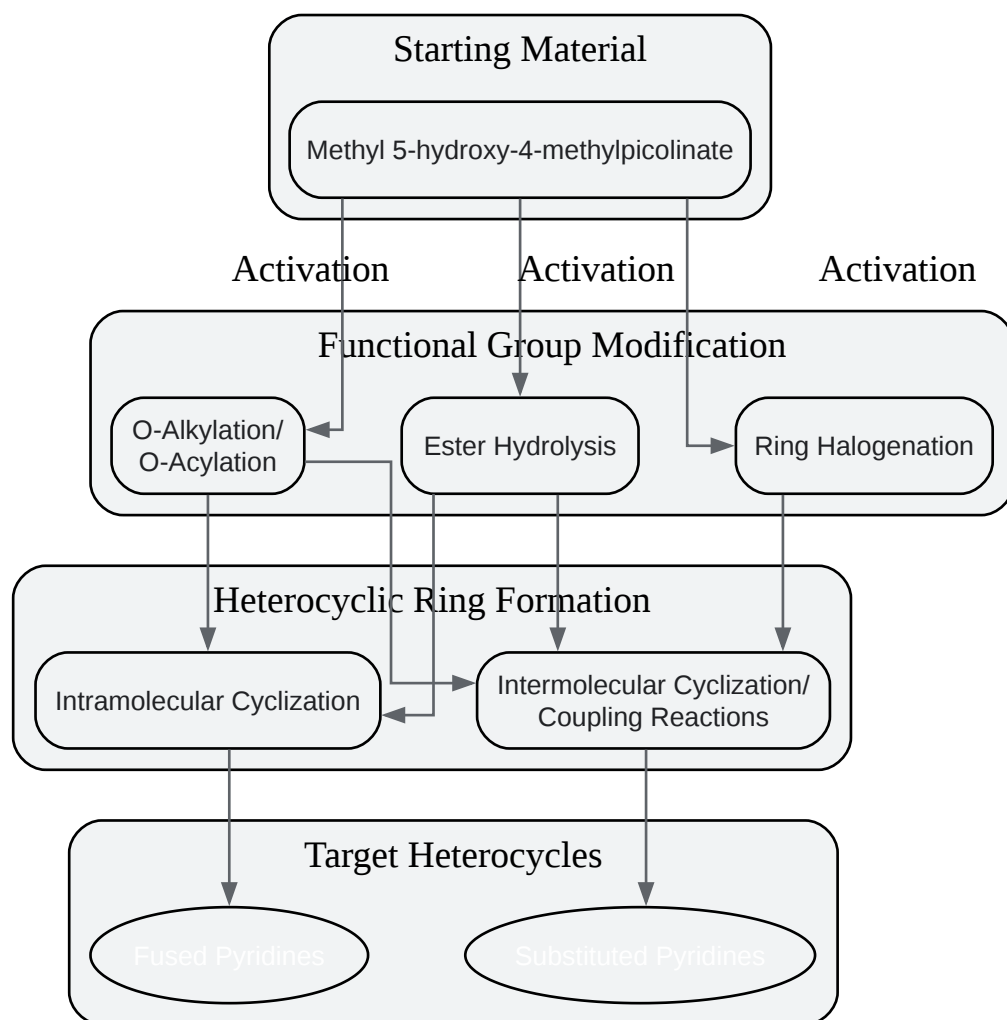
Property	Value	Source
CAS Number	1211530-55-0	[1]
Molecular Formula	C8H9NO3	Internal Calculation
Molecular Weight	167.16 g/mol	Internal Calculation

The key reactive centers of the molecule are:

- Hydroxyl Group: Can be alkylated, acylated, or used in cyclization reactions.
- Pyridine Ring Nitrogen: Can be quaternized or involved in cycloaddition reactions.
- Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid or be involved in transesterification reactions.
- Methyl Group: Can potentially be functionalized under specific conditions.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of **Methyl 5-hydroxy-4-methylpicolinate** in the synthesis of more complex heterocyclic systems.



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Caption: Generalized workflow for the synthetic utility of **Methyl 5-hydroxy-4-methylpicolinate**.

Experimental Protocols

While specific, detailed experimental protocols for the use of **Methyl 5-hydroxy-4-methylpicolinate** are not widely published, the following are generalized procedures based on the reactivity of similar substituted pyridines. Researchers should optimize these protocols for their specific substrates and desired outcomes.

Protocol 1: O-Alkylation of Methyl 5-hydroxy-4-methylpicolinate

This protocol describes a general method for the alkylation of the hydroxyl group, a key step for introducing further diversity.

Materials:

- **Methyl 5-hydroxy-4-methylpicolinate**
- Alkyl halide (e.g., benzyl bromide, ethyl iodide)
- Anhydrous potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3)
- Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- To a solution of **Methyl 5-hydroxy-4-methylpicolinate** (1.0 eq) in anhydrous DMF, add anhydrous K_2CO_3 (1.5 - 2.0 eq).
- Stir the suspension at room temperature for 15-30 minutes.
- Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.
- Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
- Cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .

- Concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Expected Outcome: The corresponding O-alkylated pyridine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated Intermediate

This protocol outlines a general procedure for a palladium-catalyzed cross-coupling reaction, assuming a halogen (e.g., Br, I) has been installed on the pyridine ring.

Materials:

- Halogenated **Methyl 5-hydroxy-4-methylpicolinate** derivative
- Aryl or heteroaryl boronic acid or boronic ester (1.1 - 1.5 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
- Base (e.g., aqueous Na₂CO₃, K₃PO₄)
- Solvent (e.g., 1,4-dioxane, toluene, DME)
- Inert gas (e.g., nitrogen or argon)

Procedure:

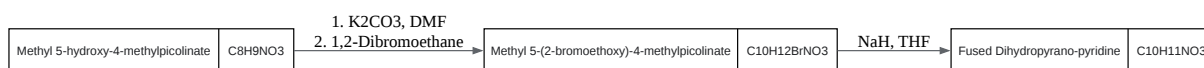
- In a reaction vessel, combine the halogenated pyridine derivative (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.02 - 0.05 eq), and the base (2.0 - 3.0 eq).
- Degas the solvent by bubbling with an inert gas for 15-20 minutes and add it to the reaction vessel.
- Heat the reaction mixture to 80-110 °C under an inert atmosphere.
- Monitor the reaction progress by TLC or LC-MS.

- Upon completion, cool the reaction to room temperature and dilute with water.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
- Combine the organic layers, dry over an anhydrous drying agent, and concentrate in vacuo.
- Purify the residue by column chromatography.

Expected Outcome: A biaryl or heteroaryl-substituted pyridine derivative.

Visualization of a Potential Synthetic Pathway

The following diagram illustrates a potential two-step synthesis of a more complex heterocyclic system starting from **Methyl 5-hydroxy-4-methylpicolinate**.



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Caption: A potential synthetic route to a dihydropyrano[2,3-c]pyridine derivative.

Conclusion

Methyl 5-hydroxy-4-methylpicolinate represents a promising starting material for the synthesis of diverse heterocyclic structures. Its array of functional groups allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. The protocols and workflows presented here provide a foundational guide for researchers to explore the synthetic potential of this versatile building block. Further investigation and development of specific reaction conditions will undoubtedly expand its utility in medicinal chemistry and materials science.

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References

- 1. 1211530-55-0(methyl 5-hydroxy-4-methylpyridine-2-carboxylate) | Kuujia.com [it.kuujia.com]
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